molecular formula C19H15ClFN3O2S B2689670 (E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 879909-97-4

(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2689670
CAS No.: 879909-97-4
M. Wt: 403.86
InChI Key: VZZNTNWCWPFPHQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and an (E)-configured 2-cyanoacrylamido moiety at position 2. The latter is further functionalized with a 2-chloro-6-fluorophenyl group.

Properties

IUPAC Name

2-[[(E)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-5-3-6-14(21)12(13)8-10(9-22)18(26)24-19-16(17(23)25)11-4-1-2-7-15(11)27-19/h3,5-6,8H,1-2,4,7H2,(H2,23,25)(H,24,26)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZNTNWCWPFPHQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=C(C=CC=C3Cl)F)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and oxidative stress response. Key mechanisms include:

  • NRF2 Activation : The compound activates the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1). This activation leads to the upregulation of antioxidant genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) .
  • Inhibition of Enzymes : It has been shown to inhibit key enzymes associated with cancer metabolism, including pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are critical in the metabolic reprogramming of tumor cells .

Pharmacological Properties

The pharmacological profile of the compound includes various biological activities:

  • Anticancer Activity : Studies indicate that the compound exhibits significant cytotoxic effects against colorectal cancer cell lines such as HCT116 and LoVo. The IC50 values for these activities suggest potent anticancer properties .
  • Antioxidant Properties : The compound demonstrates strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. Its total antioxidant capacity has been evaluated using the phosphomolybdenum method .
  • Anti-inflammatory Effects : Tetrahydrobenzo[b]thiophene derivatives have been recognized for their anti-inflammatory properties, further enhancing their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the tetrahydrobenzo[b]thiophene class:

  • Anticancer Efficacy : A study reported that a related tetrahydrobenzo[b]thiophene derivative exhibited an IC50 value of 57.10 μg/mL against PDK1 and 64.10 μg/mL against LDHA, indicating its potential as a chemotherapeutic agent .
  • Cell Cycle Arrest : Another investigation demonstrated that compounds similar to our target led to G1/S phase arrest in cancer cells, emphasizing their role in modulating cell cycle dynamics .
  • Molecular Docking Studies : In silico studies have shown favorable binding affinities for these compounds with various proteins implicated in cancer pathways, suggesting a rational basis for their anticancer activities .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundIC50 Value (μg/mL)Target Enzyme/Pathway
PDK1 InhibitionRelated Derivative57.10PDK1
LDHA InhibitionRelated Derivative64.10LDHA
Antioxidant ActivityTetrahydro Derivative80.0NQO1/HO-1 pathway
CytotoxicityHCT116 Cells6.76Apoptotic Proteins

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

Antioxidant Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene demonstrate potent antioxidant effects. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives can significantly reduce oxidative stress markers in vitro .

Analgesic Effects

Studies have shown that derivatives of tetrahydrobenzo[b]thiophene exhibit analgesic properties. In experiments using the "hot plate" method on mice, these compounds demonstrated an analgesic effect surpassing that of standard analgesics like metamizole .

Anticancer Potential

Recent investigations into tetrahydrobenzo[b]thiophene derivatives have highlighted their potential as anticancer agents. In vitro studies focused on colorectal cancer cells (LoVo and HCT-116) showed that these compounds could inhibit cell proliferation effectively. Molecular docking studies suggested that their mechanism might involve inhibition of key metabolic pathways associated with cancer cell survival .

Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AntioxidantNature.com Comparable antioxidant potency to ascorbic acid
AnalgesicUrFU Journals Significant analgesic effects in animal models
AnticancerPMC Effective inhibition of colorectal cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs within the tetrahydrobenzo[b]thiophene family. Below is a detailed analysis based on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Tetrahydrobenzo[b]thiophene 3-carboxamide, 2-(E)-2-cyanoacrylamido (2-chloro-6-fluorophenyl) Cyano, carboxamide, chloro, fluoro
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 3-carboxylate, 2-amino (ethoxy-oxoethyl-4-hydroxyphenyl) Ester, hydroxyl, ketone
N-(2-Chlorophenyl) 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (23) Tetrahydrobenzo[b]thiophene 3-carboxamide (2-chlorophenyl), 2-amino (carboxy-oxopropyl), 6-phenyl Carboxylic acid, carboxamide, chloro
Methyl 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (24) Tetrahydrobenzo[b]thiophene 3-carboxylate, 2-amino (carboxy-propenyl), 6-phenyl Carboxylic acid, ester, unsaturated bond

Physicochemical Properties

Compound Melting Point (°C) IR Absorption (cm⁻¹) ¹H/¹³C NMR Features HRMS Data (m/z)
Target Not reported Expected peaks: ~2200 (C≡N), 1650–1700 (C=O) Distinct signals for aromatic protons (2-chloro-6-fluorophenyl), NH, and thiophene Calculated: To be determined
6o Not reported NH (3300), C=O (1720), C=C (1600) Ethoxy group (δ 1.2–4.3 ppm), tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) 390.1370 (exp.)
23 197–199 NH (3250), C=O (1700), C-O (1250) Aromatic protons (δ 7.2–7.8 ppm), carboxamide NH (δ 10.1 ppm) Not provided
24 191–194 C=O (1720), C=C (1650) Propenyl protons (δ 5.8–6.5 ppm), methyl ester (δ 3.7 ppm) Not provided

Key Research Findings

Structural Influence on Bioactivity: The 2-chloro-6-fluorophenyl and cyano groups in the target compound likely improve metabolic stability and target engagement compared to hydroxyl- or ester-substituted analogs .

Synthetic Challenges : Lower yields in Petasis reactions (e.g., 22% for 6o ) highlight the need for optimized conditions for the target compound’s synthesis .

Spectroscopic Consistency : HRMS and NMR data for analogs validate the reliability of structural characterization methods for this class of compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.